molecular formula C12H19NO2 B1270529 3,4-Diethoxyphenethylamine CAS No. 61381-04-2

3,4-Diethoxyphenethylamine

Cat. No.: B1270529
CAS No.: 61381-04-2
M. Wt: 209.28 g/mol
InChI Key: YOUNXJAJHCCMNK-UHFFFAOYSA-N
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Description

3,4-Diethoxyphenethylamine is an organic compound belonging to the phenethylamine class It is structurally characterized by the presence of two ethoxy groups attached to the benzene ring at the 3 and 4 positions, and an ethylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diethoxyphenethylamine typically involves the following steps:

    Starting Material: The synthesis begins with 3,4-dihydroxybenzaldehyde.

    Etherification: The hydroxyl groups are converted to ethoxy groups using ethyl iodide in the presence of a base such as potassium carbonate.

    Reduction: The resulting 3,4-diethoxybenzaldehyde is then reduced to this compound using a reducing agent like sodium borohydride.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The process typically includes:

    Bulk Etherification: Large-scale etherification using ethyl iodide and a suitable base.

    Catalytic Reduction: Employing catalytic hydrogenation for the reduction step to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3,4-Diethoxyphenethylamine can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Further reduction can lead to the formation of secondary amines.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Halogenating agents or nucleophiles for substitution reactions.

Major Products:

    Oxidation: Quinones.

    Reduction: Secondary amines.

    Substitution: Various substituted phenethylamines.

Scientific Research Applications

3,4-Diethoxyphenethylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly in neurotransmission.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3,4-Diethoxyphenethylamine involves its interaction with various molecular targets:

    Neurotransmitter Systems: It may act on neurotransmitter receptors or influence the release of neurotransmitters.

    Enzymatic Pathways: It can inhibit or activate specific enzymes involved in metabolic pathways.

    Cellular Pathways: It may modulate cellular signaling pathways, affecting cell function and behavior.

Comparison with Similar Compounds

3,4-Diethoxyphenethylamine can be compared with other similar compounds such as:

    3,4-Dimethoxyphenethylamine: Similar structure but with methoxy groups instead of ethoxy groups.

    3,4,5-Trimethoxyphenethylamine: Contains an additional methoxy group at the 5 position.

    Mescaline: A well-known psychoactive compound with three methoxy groups on the benzene ring.

Uniqueness:

    Ethoxy Groups: The presence of ethoxy groups instead of methoxy groups can influence the compound’s reactivity and interaction with biological systems.

    Applications: Its unique structure may offer distinct advantages in specific applications, particularly in medicinal chemistry and drug development.

Properties

IUPAC Name

2-(3,4-diethoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-3-14-11-6-5-10(7-8-13)9-12(11)15-4-2/h5-6,9H,3-4,7-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOUNXJAJHCCMNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCN)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61381-04-2
Record name 3,4-Diethoxybenzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61381-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Diethoxyphenethylamine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-diethoxyphenethylamine
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Synthesis routes and methods I

Procedure details

To a solution of 6.5 g of [2-(3,4-diethoxy-phenyl)-ethyl]-carbamic acid tert.-butyl ester in 20 mL DCM were added 5 mL of TFA at 0° C. The reaction mixture was stirred at rt for 30 min when another 5 mL of TFA were added. After stirring for further 2 h, 1M NaOH solution was dropwise added. The mixture was extracted twice with DCM, washed with water and brine. The organic phase was dried over MgSO4 and concentrated in vacuo to yield 4.3 g of 2-(3,4-diethoxy-phenyl)-ethylamine as yellow oil.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

100 kg. of 3,4-diethoxy-benzyl cyanide are hydrogenated in 310 1. of a 80 to 96% aqueous ethanol containing 9 to 12% of ammonia in the presence of 24 kg. of a Raney-nickel catalyst pretreated according to Example 3, at 45° to 68° C under a hydrogen overpressure of 8 to 10 atm. The catalyst is filtered off, the solution is evaporated and the residue is subjected to fractionation in vacuo. Thus 96 kg. of highly pure 3,4-diethoxy-beta-phenyl-ethylamine are obtained. The purity is almost 100%. The mono-desethylated beta-phenyl-ethylamine derivative is present at most in traces in such a small amount, which can not be detected by thin layer chromatography.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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